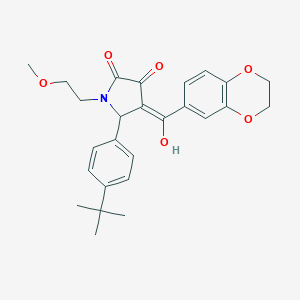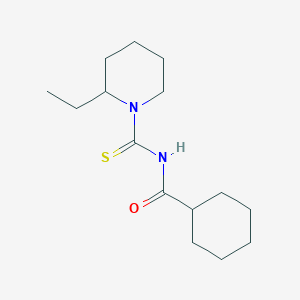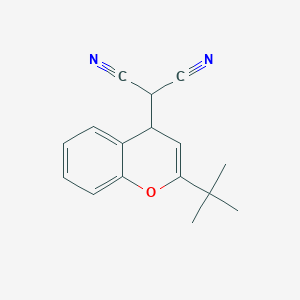
Methyl 4-(2,2-dimethylpropanoylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(2,2-dimethylpropanoylamino)benzoate is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid and is characterized by the presence of a methyl ester group and a 2,2-dimethylpropanoyl amide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2,2-dimethylpropanoylamino)benzoate typically involves the esterification of 4-aminobenzoic acid with methanol in the presence of an acid catalyst, followed by the acylation of the resulting methyl 4-aminobenzoate with 2,2-dimethylpropanoyl chloride. The reaction conditions generally include:
Esterification: Refluxing 4-aminobenzoic acid with methanol and an acid catalyst such as sulfuric acid.
Acylation: Reacting methyl 4-aminobenzoate with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale esterification using continuous flow reactors to ensure efficient mixing and heat transfer.
- Acylation in large reaction vessels with controlled addition of reagents to manage exothermic reactions and ensure safety.
化学反应分析
Types of Reactions
Methyl 4-(2,2-dimethylpropanoylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group, altering the compound’s properties.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophilic reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
Methyl 4-(2,2-dimethylpropanoylamino)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of Methyl 4-(2,2-dimethylpropanoylamino)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s amide and ester groups can participate in hydrogen bonding and other interactions, influencing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)benzoate
- Methyl 4-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)benzoate
Uniqueness
Methyl 4-(2,2-dimethylpropanoylamino)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, solubility, and biological activity, making it valuable for specific applications in research and industry.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
methyl 4-(2,2-dimethylpropanoylamino)benzoate |
InChI |
InChI=1S/C13H17NO3/c1-13(2,3)12(16)14-10-7-5-9(6-8-10)11(15)17-4/h5-8H,1-4H3,(H,14,16) |
InChI 键 |
XZUJVNYGVMCODI-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
规范 SMILES |
CC(C)(C)C(=O)NC1=CC=C(C=C1)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(1-Ethylpropyl)-5-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B255823.png)

![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[(oxolan-2-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B255826.png)
![ethyl 2-[3-(2,5-dimethylbenzoyl)-4-hydroxy-2-(5-methylfuran-2-yl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255827.png)
![3-[(4-bromophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole](/img/structure/B255831.png)
![2-chloro-N-[(1,1-dioxothiolan-3-yl)carbamothioyl]benzamide](/img/structure/B255833.png)

![7-Ethyl-4-(4-methylpiperidin-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B255842.png)

![ethyl 2-{[4-(2-methylphenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B255847.png)
![N'-(2-oxoindol-3-yl)-2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetohydrazide](/img/structure/B255848.png)
![2-[(5Z)-4-oxo-5-(2-oxo-1H-indol-3-ylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B255853.png)
![4-chloro-N-[3-(dimethylamino)propyl]benzamide](/img/structure/B255854.png)
![N-[2-[(aminocarbonyl)hydrazono]-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl]acetamide](/img/structure/B255855.png)
